molecular formula C15H13FN2O B5840231 (2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide CAS No. 5704-92-7

(2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide

Cat. No.: B5840231
CAS No.: 5704-92-7
M. Wt: 256.27 g/mol
InChI Key: CNAPUPUVSAZQCN-RMKNXTFCSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide is an organic compound that features a fluorophenyl group and a pyridinylmethyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-pyridinemethanamine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-pyridinemethanamine in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or liquid crystals.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinylmethyl group can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide: Similar structure but with a chlorine atom instead of fluorine.

    (2E)-3-(4-bromophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide: Similar structure but with a bromine atom instead of fluorine.

    (2E)-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These properties can enhance its effectiveness in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-13-7-4-12(5-8-13)6-9-15(19)18-11-14-3-1-2-10-17-14/h1-10H,11H2,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAPUPUVSAZQCN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357825
Record name ST50915927
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5704-92-7
Record name ST50915927
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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